CVN766: A Technical Whitepaper on its Mechanism of Action in CNS Disorders
CVN766: A Technical Whitepaper on its Mechanism of Action in CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CVN766 is a novel, potent, and exquisitely selective antagonist of the Orexin (B13118510) 1 Receptor (OX1R) currently under investigation for the treatment of various Central Nervous System (CNS) disorders, including schizophrenia, binge eating disorder, and anxiety-related conditions.[1][2][3] Developed by Cerevance, this molecule demonstrates over 1,000-fold selectivity for OX1R over the Orexin 2 Receptor (OX2R), a characteristic that may mitigate the somnolence associated with less selective orexin receptor antagonists.[1][2] Preclinical data have demonstrated the efficacy of CVN766 in relevant animal models, and a Phase 1 clinical trial in healthy volunteers has indicated a favorable safety and pharmacokinetic profile. This document provides an in-depth technical overview of the mechanism of action of CVN766, supported by available preclinical and clinical data, detailed experimental methodologies, and visualizations of key pathways and workflows.
Introduction: The Orexin System and its Role in CNS Disorders
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G-protein coupled receptors (OX1R and OX2R), is a key regulator of diverse physiological functions, including wakefulness, appetite, reward, and stress responses.[4][5] Orexin-producing neurons are located exclusively in the lateral hypothalamus but project widely throughout the brain.[4] Dysregulation of the orexin system has been implicated in a range of CNS disorders.[1][4]
OX1R is predominantly coupled to the Gq signaling pathway and is densely expressed in brain regions associated with motivation, emotion, and reward, such as the ventral tegmental area, nucleus accumbens, and amygdala.[2][4][5] This localization makes OX1R a compelling therapeutic target for psychiatric disorders. In contrast, OX2R is more critically involved in the regulation of sleep and wakefulness.[2] The high selectivity of CVN766 for OX1R is therefore a key design feature aimed at achieving therapeutic effects in psychiatric disorders without inducing somnolence.[1][2]
Mechanism of Action of CVN766
CVN766 acts as a competitive antagonist at the OX1R, blocking the binding of the endogenous ligand, orexin-A.[1] By inhibiting OX1R signaling, CVN766 is hypothesized to modulate downstream neural circuits implicated in the pathophysiology of CNS disorders.
Orexin 1 Receptor Signaling Pathway
The binding of orexin-A to OX1R initiates a cascade of intracellular events primarily through the Gq protein pathway.[4][5][6] This signaling cascade is crucial for understanding the therapeutic potential of an OX1R antagonist like CVN766.
As depicted in Figure 1, the activation of OX1R by orexin-A leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][5][6] These events culminate in increased neuronal excitability.[4] By blocking this pathway, CVN766 is expected to dampen the excessive neuronal activity in brain circuits relevant to CNS disorders.
Preclinical Pharmacology
The preclinical development of CVN766 has encompassed a range of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy in animal models of CNS disorders.
In Vitro Characterization
CVN766 has demonstrated high potency and exceptional selectivity for OX1R.
| Parameter | Value | Species | Reference |
| OX1R Binding Affinity (IC50) | 8 nM | Human | |
| OX2R Binding Affinity (IC50) | >10,000 nM | Human | |
| Selectivity (OX2R IC50 / OX1R IC50) | >1000-fold | Human | [1][2] |
Table 1: In Vitro Potency and Selectivity of CVN766
Preclinical Efficacy in CNS Disorder Models
CVN766 has shown promising efficacy in several well-established animal models relevant to schizophrenia, binge eating, and anxiety.[1][3]
In a rat model of schizophrenia, sub-chronic administration of phencyclidine (PCP) induces deficits in social interaction, a key negative symptom of the disorder. CVN766 was shown to reverse these PCP-induced social interaction deficits.[1]
| Model | Effect of CVN766 | Species | Reference |
| PCP-induced Social Interaction Deficit | Reversal of deficit | Rat | [1] |
Table 2: Efficacy of CVN766 in a Preclinical Model of Schizophrenia
Animal models of binge eating often involve a combination of caloric restriction and stress to induce compulsive overconsumption of palatable food.[7] CVN766 has demonstrated efficacy in reducing binge eating behaviors in such models.[1]
| Model | Effect of CVN766 | Species | Reference |
| Caloric Restriction and Stress-Induced Binge Eating | Reduction in binge eating behavior | Rodent | [1] |
Table 3: Efficacy of CVN766 in a Preclinical Model of Binge Eating
The marmoset human threat test is a primate model used to assess anxiety-like behavior.[8] In this model, the animal's response to the passive presence of a human observer is measured. CVN766 has shown efficacy in reducing anxiety-like behaviors in this model.[1][3]
| Model | Effect of CVN766 | Species | Reference |
| Marmoset Human Threat Test | Reduction in anxiety-like behavior | Marmoset | [1][3] |
Table 4: Efficacy of CVN766 in a Preclinical Model of Anxiety
Experimental Protocols
Detailed experimental protocols are essential for the interpretation and replication of scientific findings. The following sections outline the general methodologies for the key experiments cited.
In Vitro Receptor Binding Assay
The selectivity of CVN766 for OX1R over OX2R is a cornerstone of its therapeutic profile. This is typically determined using competitive radioligand binding assays.
Methodology:
-
Membrane Preparation: Cell lines (e.g., CHO or HEK293) are stably transfected to express either human OX1R or OX2R. The cells are cultured and harvested, and crude membrane preparations are isolated through homogenization and centrifugation.
-
Binding Assay: The membranes are incubated in a buffer solution containing a constant concentration of a radiolabeled orexin receptor ligand (e.g., [¹²⁵I]-orexin-A) and a range of concentrations of the unlabeled competitor drug (CVN766).
-
Separation: After incubation to allow binding to reach equilibrium, the reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to generate a dose-response curve, from which the IC₅₀ (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is calculated.
Phencyclidine (PCP)-Induced Social Interaction Deficit Model
This model is widely used to study the negative symptoms of schizophrenia.[9][10][11][12]
Methodology:
-
Induction of Deficit: Rats are administered PCP (e.g., 2 mg/kg, twice daily) or saline for a sub-chronic period (e.g., 7-14 days), followed by a washout period (e.g., 7 days).[9][10]
-
Drug Administration: On the test day, animals receive an acute administration of CVN766 or vehicle.
-
Social Interaction Test: Two unfamiliar rats from the same treatment group are placed in a novel, dimly lit open-field arena for a set period (e.g., 10-15 minutes).
-
Behavioral Scoring: The duration of active social behaviors (e.g., sniffing, grooming, following) is scored by a trained observer who is blind to the treatment conditions. A reduction in social interaction time in the PCP-treated group compared to the saline group indicates a social deficit.
Caloric Restriction and Stress-Induced Binge Eating Model
This model aims to mimic the cyclical dieting and stress that can precipitate binge eating in humans.[7][13][14][15][16]
Methodology:
-
Induction of Binge Eating: Female rats are subjected to several cycles of caloric restriction (e.g., 66% of normal intake for 4 days) followed by a period of ad libitum access to standard chow.[7]
-
Stress Induction: Following the restriction/refeeding cycles, animals are exposed to an acute stressor (e.g., footshock or restraint stress).[7]
-
Binge Eating Assessment: Immediately after the stressor, the rats are given access to a highly palatable food (e.g., high-fat, high-sugar diet), and their food intake is measured over a defined period (e.g., 2-4 hours).
-
Drug Administration: CVN766 or vehicle is administered prior to the stressor and/or the presentation of the palatable food.
Marmoset Human Threat Test
This non-human primate model assesses anxiety in response to an ambiguous potential threat.[8][17][18][19][20]
Methodology:
-
Acclimatization: Marmosets are habituated to the testing environment, which is typically their home cage.
-
Test Procedure: A human observer stands passively in front of the marmoset's cage for a fixed duration (e.g., 2 minutes). The observer maintains a neutral expression and avoids direct eye contact.
-
Behavioral Recording: The marmoset's behavior is video-recorded and subsequently scored for anxiety-related behaviors, such as vocalizations (e.g., "tsik" calls), postures (e.g., scent marking, piloerection), and locomotion.
-
Drug Administration: CVN766 or vehicle is administered prior to the test.
Phase 1 Clinical Trial in Healthy Volunteers
A randomized, double-blind, placebo-controlled Phase 1 study was conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of CVN766 in 64 healthy subjects.[1][2][21]
Safety and Tolerability
CVN766 was well-tolerated across all dose cohorts.[1][21]
-
There were no serious adverse events or dose-limiting toxicities.[1][21]
-
All treatment-emergent adverse events (TEAEs) were mild to moderate in severity.[1][21]
-
The most common TEAEs (occurring in >5% of subjects) were headache (10.9%), dizziness (7.8%), and presyncope (6.2%).[1][21]
-
Importantly, and in line with its high selectivity for OX1R, there was no evidence of somnolence or fatigue compared to placebo.[1][21]
| Adverse Event | Frequency in CVN766 Group |
| Headache | 10.9% |
| Dizziness | 7.8% |
| Presyncope | 6.2% |
Table 5: Most Common Treatment-Emergent Adverse Events in the Phase 1 Study of CVN766 [1][21]
Pharmacokinetics
The pharmacokinetic profile of CVN766 supports once-daily dosing.[21]
-
Exposure (Cmax and AUC) increased in a dose-proportional manner in both single and multiple ascending dose cohorts.[21]
-
Steady-state concentrations were achieved after 4 to 5 days of dosing.[21]
-
CNS exposure was confirmed, with cerebrospinal fluid (CSF) to unbound plasma concentration ratios (Kp,uu) similar to those observed in rodent models.[21]
Future Directions
The promising preclinical efficacy and favorable Phase 1 safety and pharmacokinetic profile of CVN766 support its continued development for the treatment of CNS disorders. Cerevance has indicated plans to initiate Phase 2 clinical trials to evaluate the efficacy of CVN766 in patients with schizophrenia and binge eating disorder.[2] These studies will be crucial in validating the therapeutic potential of this novel, highly selective OX1R antagonist.
Conclusion
CVN766 is a potent and highly selective OX1R antagonist with a well-defined mechanism of action. By targeting the Gq-coupled signaling pathway of OX1R in key brain regions associated with motivation, reward, and stress, CVN766 offers a promising therapeutic approach for a range of CNS disorders. The preclinical data demonstrate efficacy in relevant animal models of schizophrenia, binge eating, and anxiety, and the Phase 1 clinical trial has established a positive safety and pharmacokinetic profile in healthy volunteers. The high selectivity of CVN766 for OX1R over OX2R appears to successfully mitigate the risk of somnolence, a significant advantage over less selective orexin receptor modulators. Further clinical investigation in patient populations is warranted to fully elucidate the therapeutic utility of CVN766.
References
- 1. Cerevance [cerevance.com]
- 2. CVN766 [cerevance.com]
- 3. Cerevance [cerevance.com]
- 4. Awakening Recovery: Enhancing Orexinergic Tone After Acute CNS Damage [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new animal model of binge eating: key synergistic role of past caloric restriction and stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human threat test: A method to test anxiety related behavior in a marmoset monkey [repository.tno.nl]
- 9. Social interaction deficits caused by chronic phencyclidine administration are reversed by oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement of phencyclidine-induced social behaviour deficits in rats: involvement of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phencyclidine in the social interaction test: an animal model of schizophrenia with face and predictive validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Breaking It Down: Investigation of Binge Eating Components in Animal Models to Enhance Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of a History of Caloric Restriction and a Frustration Stress Manipulation on Binge-Like Eating Behavior in Female Rats: Preclinical Results | Springer Nature Experiments [experiments.springernature.com]
- 15. Caloric Restriction Experience Reprograms Stress and Orexigenic Pathways and Promotes Binge Eating - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Measuring fear and anxiety in the marmoset (Callithrix penicillata) with a novel predator confrontation model: effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Cerevance Announces Positive Topline Data from Phase 1 [globenewswire.com]
